3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a piperazine linker substituted with a thiophene-containing cyclopropane carbonyl group. Structurally, the benzo[d]oxazol-2(3H)-one moiety is connected via an ethyl chain to the piperazine ring, which is further functionalized with a 2-(thiophen-2-yl)cyclopropanecarbonyl group.
The thiophene-cyclopropane substituent may enhance metabolic stability or influence receptor binding compared to other aromatic or heterocyclic groups.
Properties
IUPAC Name |
3-[2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-19(13-24-16-4-1-2-5-17(16)28-21(24)27)22-7-9-23(10-8-22)20(26)15-12-14(15)18-6-3-11-29-18/h1-6,11,14-15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVNTGRLIMPOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4CC4C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication.
Mode of Action
Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with better affinity compared to reference compounds.
Biochemical Pathways
Similar compounds have been found to inhibit quorum sensing pathways in bacteria. These pathways are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Biological Activity
3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one, also known by its IUPAC name, is a complex organic compound that exhibits significant biological activity. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d]oxazole moiety linked to a piperazine ring and a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 378.48 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures inhibit various enzymes, including those involved in cancer metabolism and inflammatory responses.
- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological effects.
- Antimicrobial Properties : Thiophene derivatives have been studied for their antimicrobial activities, suggesting that this compound may exhibit similar properties.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound possesses significant antimicrobial properties, indicating its potential in treating infections.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of the compound on breast cancer models in vivo. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated that the compound could mitigate cell death and preserve neuronal function, suggesting implications for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares the target compound with key analogs from the evidence, highlighting structural variations and their implications:
Notes:
- Thiophene-cyclopropane vs. benzoxazolone/benzothiazolone: The target compound’s thiophene-cyclopropane group may offer unique electronic and steric properties compared to the benzoxazolone/benzothiazolone substituents in 5a–l.
- Alkyl chain length : Shorter chains (e.g., ethyl in the target compound vs. butyl in 5c) could reduce lipophilicity and alter receptor binding kinetics.
- AG-0029 comparison: AG-0029’s morpholinomethylphenoxy group enables dual receptor targeting (D2/H3), whereas the thiophene-cyclopropane in the target compound may prioritize selectivity for other targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
